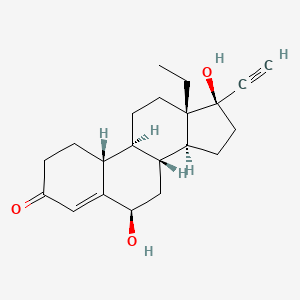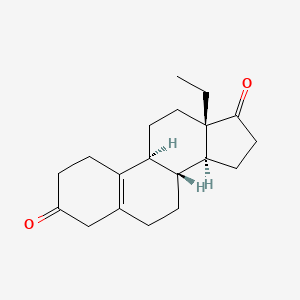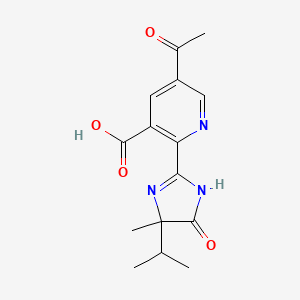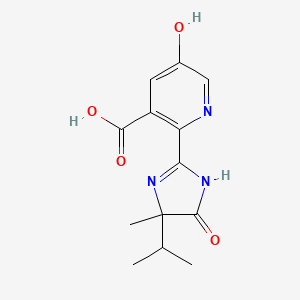![molecular formula C16H25NO3 B602090 2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate CAS No. 47092-75-1](/img/structure/B602090.png)
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate
Descripción general
Descripción
“2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate” is a chemical compound . It is also known as "2- (2- (Diethylamino)ethoxy)ethyl 2-phenylacetate" . The molecular formula of this compound is C16H25NO3 .
Molecular Structure Analysis
The molecular weight of “2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate” is 279.37 . The structure of this compound is complex, with multiple functional groups including an ester group, an ether group, and a secondary amine group .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Efficient Synthesis of Key Acids A cost-effective synthesis method for 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a crucial intermediate in the manufacturing of repaglinide, was reported by Salman et al. (2002). This method offers an improved yield and purity over previous methods, marking a significant advancement in the synthesis of complex organic compounds (Salman et al., 2002).
Synthesis of Ethyl 2-(N-methoxy) Imino-2-phenylacetate Li Zhong-mei (2012) described the synthesis of ethyl 2-(N-methoxy) imino-2-phenylacetate, highlighting the optimal conditions for this chemical reaction and confirming the structure through various spectroscopic methods (Li Zhong-mei, 2012).
Biomedical Applications
Photosensitizers for Cancer Therapy Çakır et al. (2015) synthesized water-soluble zinc phthalocyanines with 2-[3-(diethylamino)phenoxy] ethoxy substitutions, which are important as photosensitizers in the photodynamic therapy of cancer. These compounds were studied for their photophysical and photochemical properties, crucial for their potential usage in medical treatments (Çakır et al., 2015).
Memory Enhancement in Mice Li Ming-zhu (2010) studied the effects of 2-(arylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate on memory ability in mice, demonstrating that the compound significantly decreased mistake frequency, suggesting potential applications in memory enhancement or related neurological conditions (Li Ming-zhu, 2010).
Materials Science and Industrial Applications
Synthesis of pH-responsive Biomaterials Tang et al. (2015) successfully synthesized pH-responsive cellulose-g-poly[2-(diethylamino)-ethyl methacrylate] copolymers. This synthetic method presents a controlled and viable approach to creating biocompatible materials, potentially for drug delivery or other biomedical applications (Tang et al., 2015).
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-17(4-2)10-11-19-12-13-20-16(18)14-15-8-6-5-7-9-15/h5-9H,3-4,10-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLWHTMFRLINOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)




